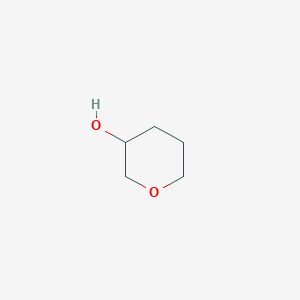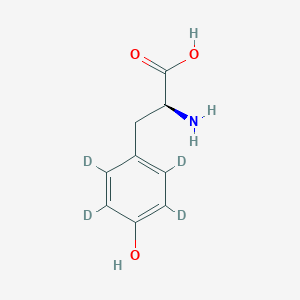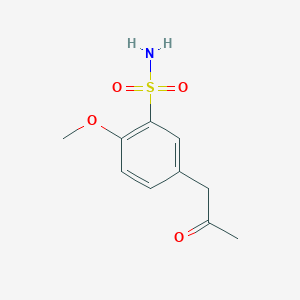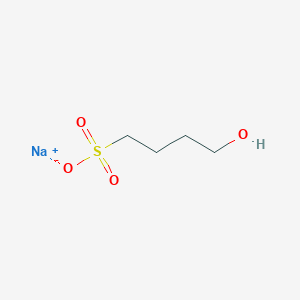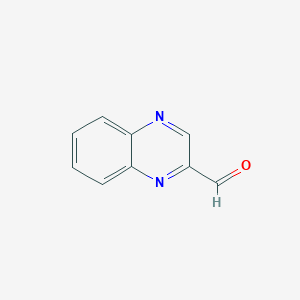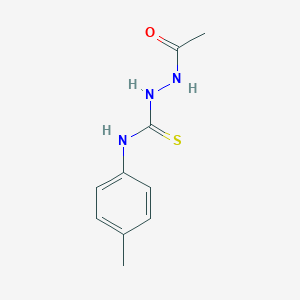
1-Acetyl-4-(4-tolyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(4-tolyl)thiosemicarbazide, also known as ATSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound belongs to the thiosemicarbazide family, which is known for its diverse biological activities. ATSC has been studied for its anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. Studies have shown that 1-Acetyl-4-(4-tolyl)thiosemicarbazide can scavenge free radicals and reduce lipid peroxidation, which can lead to cellular damage. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
Biochemische Und Physiologische Effekte
1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to the prevention and treatment of various diseases. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Acetyl-4-(4-tolyl)thiosemicarbazide in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Additionally, the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide is relatively simple and can be optimized to produce high yields of pure product. However, one limitation of using 1-Acetyl-4-(4-tolyl)thiosemicarbazide is its potential toxicity, which must be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-4-(4-tolyl)thiosemicarbazide. One direction is the development of 1-Acetyl-4-(4-tolyl)thiosemicarbazide-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and its potential toxicity. Finally, the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide can be further optimized to produce even higher yields of pure product.
Synthesemethoden
The synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide involves the reaction between 4-methylbenzenesulfonyl chloride and thiosemicarbazide in the presence of acetic anhydride. The resulting product is then purified by recrystallization using ethanol as a solvent. This method has been optimized to produce high yields of pure 1-Acetyl-4-(4-tolyl)thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-(4-tolyl)thiosemicarbazide has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, 1-Acetyl-4-(4-tolyl)thiosemicarbazide has been found to possess antitumor activity, making it a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
152473-68-2 |
|---|---|
Produktname |
1-Acetyl-4-(4-tolyl)thiosemicarbazide |
Molekularformel |
C10H13N3OS |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
1-acetamido-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-5-9(6-4-7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
InChI-Schlüssel |
AYSWCAAZWCKZCI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=C(NNC(=O)C)S |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C |
Andere CAS-Nummern |
152473-68-2 |
Synonyme |
1-acetyl-4-(4-tolyl)thiosemicarbazide 1-acetyl-4-(para-tolyl)thiosemicarbazide 1-ATTSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



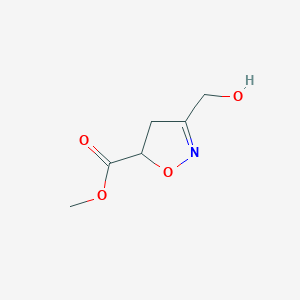
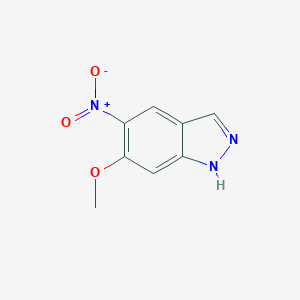
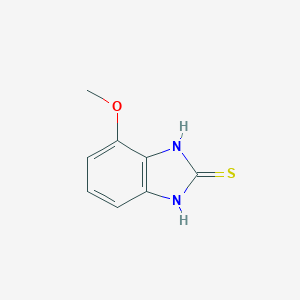
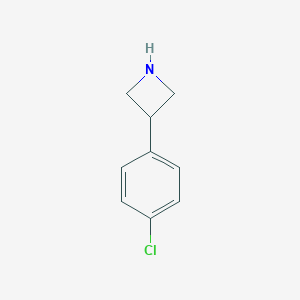
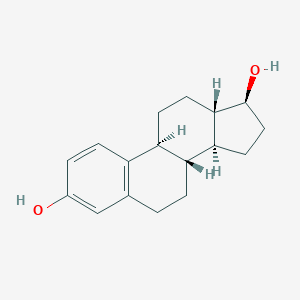
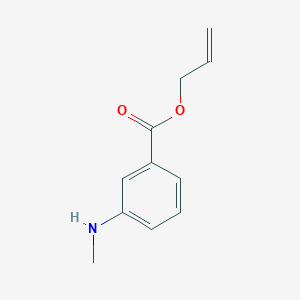
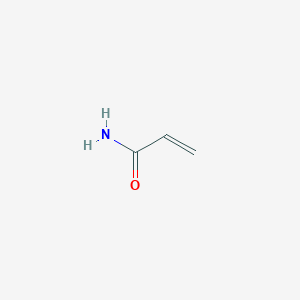
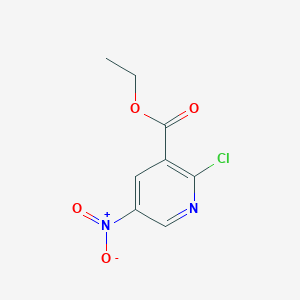
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
